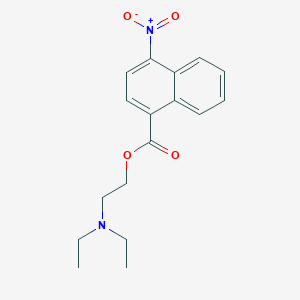
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a nitro group and a carboxylate ester linked to a diethylaminoethyl group. Its distinct structure makes it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate typically involves the esterification of 4-nitronaphthalene-1-carboxylic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.
Wirkmechanismus
The mechanism by which 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the diethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
2-(Diethylamino)ethyl 1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
4-(Diethylamino)ethyl 1-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylate ester, altering its solubility and reactivity.
Uniqueness
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
5449-73-0 |
|---|---|
Molekularformel |
C17H20N2O4 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(4-2)11-12-23-17(20)15-9-10-16(19(21)22)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
IZKOATUGGHKSGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


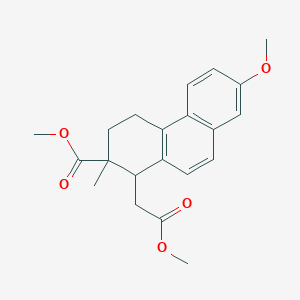
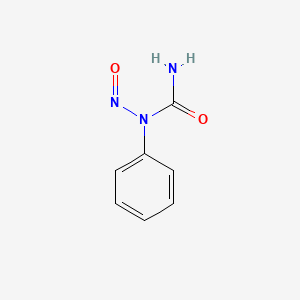

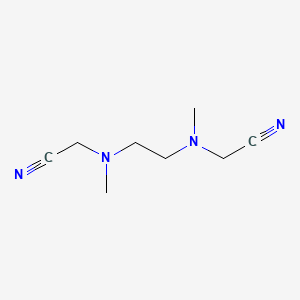
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
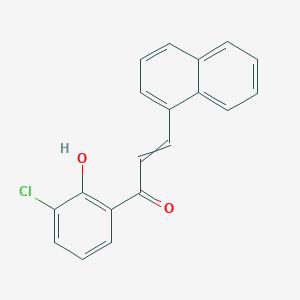

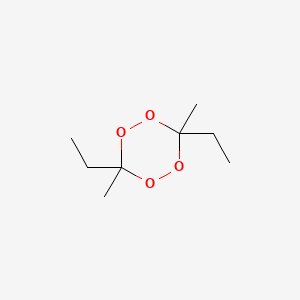

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


